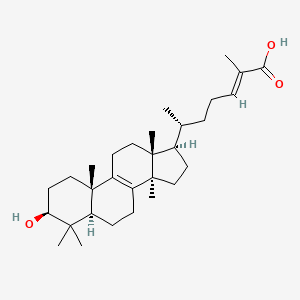
(3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Ganoderic acid Z is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into various intermediates, eventually leading to the formation of triterpenoids . The process includes several enzymatic reactions, such as the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate .
Industrial Production Methods: Industrial production of ganoderic acid Z involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids . Optimization of growth media and environmental factors, such as pH, temperature, and nutrient availability, are crucial for maximizing production .
化学反応の分析
Types of Reactions: Ganoderic acid Z undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups into ganoderic acid Z.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce ketone or aldehyde groups to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its biological activity.
Major Products Formed: The major products formed from these reactions include various derivatives of ganoderic acid Z with enhanced or modified pharmacological properties. These derivatives are often tested for improved efficacy in treating diseases .
科学的研究の応用
Ganoderic acid Z has a wide range of scientific research applications:
Chemistry: It serves as a valuable compound for studying the biosynthesis and chemical modification of triterpenoids.
Biology: Research on ganoderic acid Z focuses on its role in cellular processes, such as apoptosis and cell cycle regulation.
作用機序
Ganoderic acid Z exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: Ganoderic acid Z scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
類似化合物との比較
Ganoderic acid Z is compared with other similar compounds, such as ganoderic acid A, ganoderic acid B, and lucidenic acids:
Ganoderic Acid A: Known for its potent anticancer and anti-inflammatory properties, but with a different molecular structure and slightly varied biological activities.
Ganoderic Acid B: Exhibits strong antioxidant activity and is often studied for its neuroprotective effects.
Lucidenic Acids: Another group of triterpenoids from Ganoderma lucidum, known for their anti-inflammatory and anti-diabetic properties.
Ganoderic acid Z stands out due to its unique combination of pharmacological activities and its potential for chemical modification to enhance its therapeutic effects.
特性
CAS番号 |
86420-19-1 |
|---|---|
分子式 |
C30H48O3 |
分子量 |
456.7 g/mol |
IUPAC名 |
(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24-25,31H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1 |
InChIキー |
KGELVXQPIUKGCO-SPPZYOJVSA-N |
異性体SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
正規SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


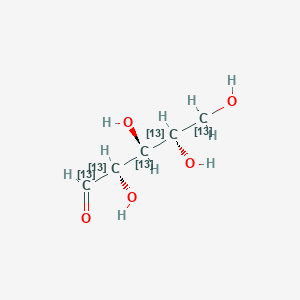
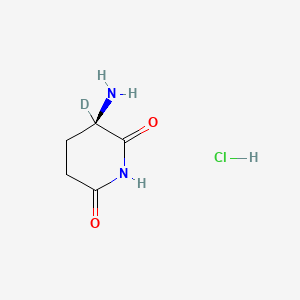
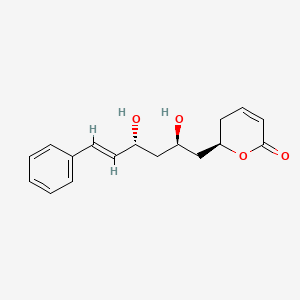

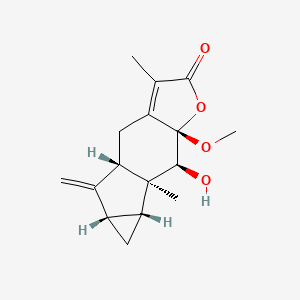
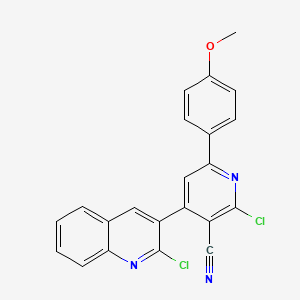
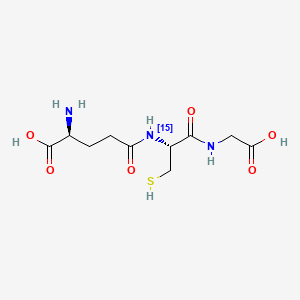
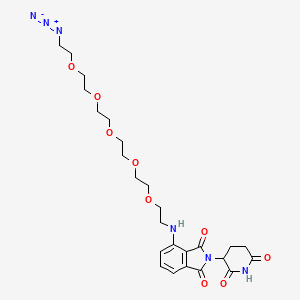
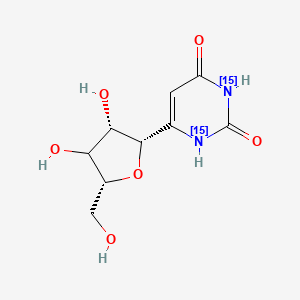

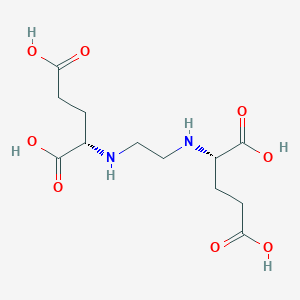


![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
